N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide -

N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide

Catalog Number: EVT-3807576
CAS Number:
Molecular Formula: C20H22BrNO3
Molecular Weight: 404.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

  • Compound Description: This compound is a potential bioactive compound synthesized through a Michael addition reaction using 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst. [] The synthesis demonstrates the use of ionic organic solids in developing sustainable catalytic protocols. []

4-(3-(4-Bromophenyl))-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (Compound B8)

  • Compound Description: Compound B8 is a synthesized pyrazoline derivative studied for its toxicological effects on rainbow trout. [] It was found to increase malondialdehyde (MDA) levels and decrease glutathione peroxidase (GPx) and superoxide dismutase (SOD) activities in the fish. [] These effects suggest that Compound B8 induces oxidative stress and potentially tissue damage. []

2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (IQP)

  • Compound Description: IQP is a newly synthesized molecule structurally similar to papaverine. [] Studies indicate that IQP induces muscle relaxation by blocking Ca2+ influx through potential-dependent membrane Ca2+ channels and activating a cAMP-dependent signal cascade. []
  • Compound Description: This compound is an N-(2,4-diaryltetrahydroquinolin-1-yl)furan-2-carboxamide derivative synthesized via a Povarov cycloaddition reaction and N-furoylation processes. [] Derivatives of this type are known for various therapeutic properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator activities. []
  • Compound Description: This compound serves as a precursor for synthesizing various 1-acylderivatives, some of which (6d, 7a, c, 10a, b, 11) exhibit anti-inflammatory activity. []

2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole

  • Compound Description: This compound is synthesized from 3,4-dimethoxybenzoylthiosemicarbazide and serves as a precursor for preparing 2-acylamino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazoles. []

2-Amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile and 3-Amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile

  • Compound Description: These two compounds were found to form a 1:19 co-crystal. [] The crystal structure reveals a buckled fused-ring system in both compounds and a twisted dimethoxyphenyl substituent. [, ] Intermolecular hydrogen bonds and C—H⋯π interactions contribute to the three-dimensional architecture of the crystal structure. [, ]

(E)-Methyl 3-(3,4-dimethoxyphenyl)-2-[(1,3-dioxoisoindolin-2-yl)methyl]acrylate

  • Compound Description: This compound features a planar isoindole ring system and a dimethoxyphenyl ring. [] The molecular conformation is stabilized by intramolecular C—H⋯O hydrogen bonds. [] The crystal packing is characterized by chains formed via bifurcated C—H⋯(O,O) hydrogen bonds and stabilized by π–π interactions. []

1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

  • Compound Description: This compound crystallizes with two planar molecules in the asymmetric unit. [] The crystal structure is stabilized by a combination of intramolecular and intermolecular C—H⋯O hydrogen bonds. []

2-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dimethylthiophene

  • Compound Description: This compound is synthesized through the cyclization of 1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutane-1,4-dione. [] The dimethoxyphenyl and bromophenyl rings are not coplanar with the thiophene ring. []

1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

  • Compound Description: This compound exhibits an s-cis configuration of the keto group concerning the olefinic double bond. [] The two aromatic rings have a small dihedral angle between them. [] The crystal structure is characterized by molecular layers formed through N—H⋯O hydrogen bonds and stabilized by C—H⋯π and C—H⋯O interactions. []

(Z)-7-[2-(4-Bromophenyl)hydrazin-1-ylidene]-6-methyl-3-(pyridin-4-yl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

  • Compound Description: This compound crystallizes with two independent molecules in the asymmetric unit, both exhibiting a slightly twisted conformation. [] The crystal packing is characterized by ribbons formed through N—H⋯N hydrogen bonds and weak C—H⋯N interactions. []

13. 1-(3',4'-Dimethoxyphenyl)propene (DMPP)* Compound Description: DMPP is a compound studied for its degradation by lignin peroxidase (LiP). [] LiP oxidizes DMPP to 3,4-dimethoxybenzaldehyde (veratraldehyde) and 1-(3',4'-dimethoxyphenyl)propan-2-one. [] This process involves O2 and generates superoxide, suggesting the involvement of peroxyl radicals in DMPP degradation. [] * Relevance: This compound shares the 3,4-dimethoxyphenyl substructure with N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide.

  • Compound Description: Compounds 10 and 19 are novel sulfonamide derivatives designed as VEGFR-2 inhibitors. [] They exhibited good activity as cytotoxic agents against various cancer cell lines. [] Molecular docking studies suggest that these compounds interact favorably with the active site of VEGFR-2. []

5-Ethyl-1-(3,4-dimethoxyphenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine

  • Compound Description: This compound was studied for its structure and conformation using NMR and mass spectrometry. [] The study focused on the compound's tautomeric and conformational equilibria, particularly the boat conformations of the benzodiazepine ring. []

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

  • Compound Description: This compound was synthesized through a one-pot reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde using sodium dithionite. []

17. 6-(3,4-Dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-one* Compound Description: This compound and a series of analogs were synthesized and evaluated for their inhibitory activity against cGMP-inhibited phosphodiesterase (PDE3) and cAMP-specific phosphodiesterase (PDE4). [] It was found that N-substitution generally enhanced PDE4 inhibition and, in some cases, contributed to PDE4 selectivity. []* Relevance: This compound shares the 3,4-dimethoxyphenyl substructure with N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide.

18. 4-(3,4-Dimethoxyphenyl)-2H-phthalazin-1-one* Compound Description: This compound and a series of analogs, including cis-4a,5,6,7,8,8a-hexahydrophthalazinones and 4a,5,8,8a-tetrahydro analogs, were synthesized and evaluated as PDE4 inhibitors. [] The cis-fused cyclohexane rings in some analogs were found to occupy a distinct region in the binding site, suggesting their importance for enzyme inhibition. []* Relevance: This compound, like N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide, contains the 3,4-dimethoxyphenyl substituent.

(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methyl-4-methoxyphenyl)prop-2-en-1-one

  • Compound Description: This chalcone analog crystallizes in space group P21/n. [] The molecule exhibits a planar backbone stabilized by intramolecular C-H…O…H-C hydrogen bonds. [] The crystal structure is further stabilized by intermolecular C-H…O hydrogen bonds and π…π stacking interactions. []

2-(3,4-Dimethoxyphenyl)-1H-benz(or pyrido)azoles

    • Compound Description: These two enantiomers were synthesized from chiral auxiliary-bearing isocyanides. [] They exhibit strong fluorescence with high quantum yields. []

    4-Bromobenzoic acid–6-(4-bromophenyl)-3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

    • Compound Description: This compound forms a 1:1 co-crystal with 4-bromobenzoic acid. [] The crystal structure reveals a nearly planar triazolothiadiazole system and a rotated carboxyl group in the 4-bromobenzoic acid molecule. [] Intermolecular interactions, including O—H⋯N and C—H⋯O hydrogen bonds, π–π stacking interactions, and short S⋯N contacts, contribute to the crystal packing. []

    Tetra-μ-benzoato-κ8O:O′-bis({1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline-κN}zinc(II))

    • Compound Description: This zinc complex features a paddle-wheel cage structure with two zinc atoms bridged by four benzoate ligands. [] The apical positions of the zinc coordination polyhedra are occupied by the N atoms of the papaverine ligand. []

    1-(2,6-Dimethylphenoxy)-2-(3,4-dimethoxyphenyl-ethylamino) propane hydrochloride (DDPH)

    • Compound Description: DDPH is a compound investigated for its effects on cardiac electrophysiology. [] It was found to decrease action potential duration, inhibit inward rectifier K+ current (IK1) and delayed rectifier K+ current (IK) in guinea pig ventricular myocytes. []
    • Compound Description: Compounds 1 and 2 are Schiff base ligands characterized using various spectroscopic techniques and X-ray crystallography. [] Compound 2 was further investigated for its tautomeric equilibria in different solutions. []

    4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate

    • Compound Description: The crystal structure of this compound shows a small dihedral angle between the two benzene rings. [] Intermolecular O—H⋯O and O—H⋯(O,O) hydrogen bonds involving a water molecule contribute to a two-dimensional network in the crystal structure. []

    5-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)pyrazolidin-3-one

    • Compound Description: The crystal structure of this compound reveals an envelope conformation for the five-membered ring. [] Intramolecular C—H⋯N hydrogen bonds are observed, and the crystal packing is characterized by intermolecular C—H⋯O and N—H⋯O hydrogen bonds forming a three-dimensional network. []

    3-[[[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide (DQ-2511, CAS 104775-36-2)

      N-(3,4-Dimethoxyphenyl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-1-carboxamide Hydrochloride

      • Compound Description: This spirocyclic amide derivative is synthesized through a novel route involving oxidative cleavage and amine coupling. []

      1-[4-(Difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

      • Compound Description: The asymmetric unit of this compound contains two independent molecules with similar conformations. [] Intramolecular hydrogen bonds and C—H⋯π contacts stabilize the conformation. [] The crystal packing is dominated by π–π stacking interactions between the aromatic rings. []

      2-Amino-6-hydroxy-4-(3,4-dimethoxyphenyl)-pyrimidine-5-carbonitrile (AHDMPPC)

      • Compound Description: AHDMPPC is a pyrimidine derivative studied for its interaction with human serum albumin (HSA) using spectroscopic techniques. [] The study revealed that AHDMPPC binds to HSA through an exothermic reaction with a 1:1 stoichiometry. []
      • Compound Description: These compounds are cathinones analytically characterized using various techniques including mass spectrometry, NMR, and FT-IR. [] Their identification is important in forensic analysis due to their emergence as new psychoactive substances (NPS). []

      1-(1-(3,4-dimethoxyphenyl)propan-2-yl)pyrrolidine (N-pyrrolidinyl-3,4-DMA)

      • Compound Description: N-pyrrolidinyl-3,4-DMA is an N-pyrrolidinyl-substituted amphetamine derivative that has been analytically characterized for the first time. [] Various techniques such as mass spectrometry, NMR, and FT-IR were employed for its identification. [] This information is crucial for forensic laboratories dealing with new psychoactive substances (NPS). []

      2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide

      • Compound Description: In the crystal structure of this compound, the 4-bromophenyl and 3,4-difluorophenyl rings are significantly twisted relative to each other and the acetamide group. [] The crystal packing is dominated by N—H⋯O hydrogen bonds along with weak C—H⋯O and C—H⋯F interactions forming infinite chains. []
      • Compound Description: These compounds were synthesized and characterized by IR, 1 H-NMR, 13 C-NMR, mass spectrometry, and elemental analysis. [] They were designed and synthesized as potential antimicrobial agents. []

      Dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

      • Compound Description: In the crystal structure of this compound, the 1,4-dihydropyridine ring adopts a flattened boat conformation. [] The dimethoxyphenyl ring is nearly perpendicular to the 1,4-dihydropyridine ring. [] The crystal packing is stabilized by N—H⋯O and C—H⋯O hydrogen bonds forming a three-dimensional network. []

      4-(4-Bromophenyl)-3-methyl-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]thieno[2,3-e]pyridine 5,5-dioxide

      • Compound Description: The crystal structure of this compound reveals a nearly coplanar arrangement of the pyrazole and pyridine rings. [] The dihydrothiophene ring adopts an envelope conformation. [] The crystal packing is stabilized by C—H⋯O hydrogen bonds and C—H⋯π interactions. []

      8-[N-[2-(3,4-Dimethoxyphenyl)ethyl]-β-alanyl]-5,6,7,8-tetrahydrothieno[3,2-b][1,4]thiazepine Fumarate (Compound 1)

      • Compound Description: Compound 1 is a thiophene analog of the antiarrhythmic agent KT-362. [] It exhibits negative chronotropic and inotropic effects on guinea pig heart preparations. [] It also inhibits calcium and sodium channel currents in chick dorsal root ganglion neurons and bovine chromaffin cells. []

      39. (S)-3-(3,4-dimethoxyphenyl)-2-(1,3-dioxol, 3-dihydro-isoindol-2-yl)-propionic acid methyl ester hydrate* Compound Description: This compound was synthesized from dihydroxyphenylalanine and subsequently used in a photocyclization reaction. []* Relevance: This compound shares the 3,4-dimethoxyphenyl substructure with N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide.

      4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ethanol solvate

      • Compound Description: This compound features a hydrogenated pyridinone ring adopting an envelope conformation in its crystal structure. [] The bromophenyl and phenyl rings are significantly twisted relative to the pyrazole ring. [] The crystal packing is characterized by N—H⋯O and O—H⋯N hydrogen bonds and a short intermolecular N⋯Br contact. []

      41. 4-(2-bromophenyl)-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide* Compound Description: This compound is a key intermediate in the synthesis of perloline, a naturally occurring alkaloid. [] It undergoes an intramolecular cyclization reaction in the presence of lithium hexamethyldisilazide to form dehydroperloline, which can be further reduced to perloline. [] * Relevance: This compound and N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide share both the 4-bromophenyl and 3,4-dimethoxyphenyl groups.

      42. 2‐(3,4‐dimethoxyphenyl)‐1‐n‐propyl or (4‐chlorobenzyl)‐5 and (6)‐1H‐benzimidazolecarbonitriles* Compound Description: This compound class was analyzed using NMR and HRMS to determine the structure and differentiate between the 5 and 6 isomers. [] The analysis aimed to establish a method for identifying new naphthalenyl chalcone derivatives. []* Relevance: These compounds share the 3,4-dimethoxyphenyl substructure with N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide.

      43. 5-[3-(2,5-dimethoxy-4-methylsulfonylamino-benzyl)-ureido]-N-(3,4-dimethoxyphenyl)-2-ethoxylbenzamide * Compound Description: This newly synthesized compound has potential as a type-II diabetes drug due to its favorable drug-likeness properties. [] Its structure contains a benzamide core with various substituents, including a 3,4-dimethoxyphenyl group. []* Relevance: This compound shares the 3,4-dimethoxyphenyl substructure with N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide.

      Properties

      Product Name

      N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide

      IUPAC Name

      N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide

      Molecular Formula

      C20H22BrNO3

      Molecular Weight

      404.3 g/mol

      InChI

      InChI=1S/C20H22BrNO3/c1-24-17-10-5-14(13-18(17)25-2)20(11-3-4-12-20)19(23)22-16-8-6-15(21)7-9-16/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,23)

      InChI Key

      SUVLWRYTMVVYEV-UHFFFAOYSA-N

      Canonical SMILES

      COC1=C(C=C(C=C1)C2(CCCC2)C(=O)NC3=CC=C(C=C3)Br)OC

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.